4-Chloropiperidine
Overview
Description
4-Chloropiperidine is a chemical compound with the molecular formula C5H10ClN . It is a colorless to light yellow liquid .
Synthesis Analysis
The synthesis of 4-Chloropiperidine involves a multi-step reaction with three steps . The steps include the use of 1-chloroethyl chloroformate and 1,2-dichloro-ethane at 80°C for 3 hours, followed by the addition of NaBr in methanol at 20°C for 18 hours. The final step involves the use of acetonitrile at 73°C for 18 hours .Molecular Structure Analysis
The molecular structure of 4-Chloropiperidine is represented by the formula C5H10ClN . The molecular weight of the compound is 119.59 g/mol .Chemical Reactions Analysis
4-Chloropiperidine is a reactant in the synthesis of indole and benzimidazole piperazines as histamine H4 receptor antagonist . More detailed information about its chemical reactions can be found in the referenced papers .Physical And Chemical Properties Analysis
4-Chloropiperidine is a clear, colorless to light yellow liquid . It has a boiling point of 60°C . The compound has a density of 1.09 and a refractive index between 1.4880-1.4920 .Scientific Research Applications
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Scientific Field: Drug Discovery
- Application Summary : Piperidine derivatives, including 4-Chloropiperidine, are widely used in the field of drug discovery . They are key components in the synthesis of various drugs due to their pharmacophoric features .
- Methods of Application : Piperidine is used as a building block and reagent in synthesizing organic compounds, including medicinal products . The specific methods of application or experimental procedures would depend on the particular drug being synthesized.
- Results or Outcomes : Piperidine derivatives have been utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . The specific results or outcomes, including any quantitative data or statistical analyses, would depend on the particular drug and its clinical trials.
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Scientific Field: Organic Chemistry
- Application Summary : 4-Chloropiperidine is used as a reagent in organic chemistry . It’s often used in the synthesis of other organic compounds.
- Methods of Application : The use of 4-Chloropiperidine in organic chemistry involves its reaction with other organic compounds under specific conditions . The exact methods of application or experimental procedures would depend on the particular reaction being carried out.
- Results or Outcomes : The outcomes of using 4-Chloropiperidine in organic chemistry are the synthesis of new organic compounds . The specific results or outcomes, including any quantitative data or statistical analyses, would depend on the particular reaction and its yield.
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Scientific Field: Medicinal Chemistry
- Application Summary : Piperidine derivatives, including 4-Chloropiperidine, are found in a variety of natural compounds such as alkaloids, morphine, vinblastine, and reserpine . These compounds have significant physiological activity .
- Results or Outcomes : The outcomes of using 4-Chloropiperidine in medicinal chemistry are the synthesis of new medicinal compounds . The specific results or outcomes, including any quantitative data or statistical analyses, would depend on the particular compound and its physiological effects.
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Scientific Field: Chemical Synthesis
- Application Summary : 4-Chloropiperidine is used as a reagent in the synthesis of other chemicals . It’s often used in the production of other piperidine derivatives.
- Methods of Application : The use of 4-Chloropiperidine in chemical synthesis involves its reaction with other chemicals under specific conditions . The exact methods of application or experimental procedures would depend on the particular reaction being carried out.
- Results or Outcomes : The outcomes of using 4-Chloropiperidine in chemical synthesis are the production of new chemical compounds . The specific results or outcomes, including any quantitative data or statistical analyses, would depend on the particular reaction and its yield.
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Scientific Field: Natural Products Chemistry
- Application Summary : Piperidine derivatives, including 4-Chloropiperidine, are found in a variety of natural compounds such as alkaloids . These compounds have significant physiological activity .
- Results or Outcomes : The outcomes of using 4-Chloropiperidine in natural products chemistry are the synthesis of new natural compounds . The specific results or outcomes, including any quantitative data or statistical analyses, would depend on the particular compound and its physiological effects.
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Scientific Field: Chemical Manufacturing
- Application Summary : 4-Chloropiperidine is used as a reagent in the manufacturing of other chemicals . It’s often used in the production of other piperidine derivatives.
- Methods of Application : The use of 4-Chloropiperidine in chemical manufacturing involves its reaction with other chemicals under specific conditions . The exact methods of application or experimental procedures would depend on the particular reaction being carried out.
- Results or Outcomes : The outcomes of using 4-Chloropiperidine in chemical manufacturing are the production of new chemical compounds . The specific results or outcomes, including any quantitative data or statistical analyses, would depend on the particular reaction and its yield.
Safety And Hazards
properties
IUPAC Name |
4-chloropiperidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10ClN/c6-5-1-3-7-4-2-5/h5,7H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBPBXBUHZSOKTH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70329538 | |
Record name | 4-chloropiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70329538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloropiperidine | |
CAS RN |
5382-18-3 | |
Record name | 4-Chloropiperidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5382-18-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-chloropiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70329538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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